2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide
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Description
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide is a useful research compound. Its molecular formula is C19H18F3N3O2S and its molecular weight is 409.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the nonsense-mediated mRNA decay (NMD) pathway . This pathway plays a crucial role in the cellular defense mechanism against mRNA transcripts that contain premature termination codons (PTCs), which could lead to the production of truncated, and potentially harmful, proteins .
Mode of Action
The compound inhibits the NMD pathway in a dose-dependent manner . It docks reversibly within a SMG7 pocket , disrupting the SMG7-UPF1 interaction and preventing their complex formation . This disruption enhances the stability of PTC mutated p53 mRNA in N417 and HDQP-1 cells .
Biochemical Pathways
By inhibiting the NMD pathway, the compound affects the degradation of mRNAs containing PTCs . This leads to an increase in the mRNA levels of p21, Bax, and PUMA in p53 PTC mutant cells . These proteins are involved in cell cycle regulation and apoptosis, indicating that the compound may have potential therapeutic applications in conditions where these pathways are disrupted.
Result of Action
The compound’s action results in an increase in the expression of p53 in PTC mutant cells . This leads to increased mRNA levels of p21, Bax, and PUMA , proteins that are involved in cell cycle regulation and apoptosis.
Biochemical Analysis
Biochemical Properties
It is known that this compound is a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate compound . It has been shown to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .
Cellular Effects
It has been shown to enhance the stability of PTC mutated p53 mRNA in certain cell lines . This suggests that it may have a role in regulating gene expression and could potentially influence cellular processes such as cell signaling pathways and cellular metabolism.
Molecular Mechanism
It is known to dock reversibly within a SMG7 pocket and disrupt SMG7-UPF1 interaction, preventing their complex formation . This suggests that it may exert its effects at the molecular level through binding interactions with these biomolecules.
Properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-10-7-13-14(8-11(10)2)25-18(27)15(23-13)9-17(26)24-12-5-3-4-6-16(12)28-19(20,21)22/h3-8,15,23H,9H2,1-2H3,(H,24,26)(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOTUZABHQHXGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC=C3SC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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